An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents a projected synthesis pathway, predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds, and a discussion of its potential utility in research and development.
Introduction and Molecular Overview
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol belongs to the class of substituted 2-phenyl-2-propanols. Its structure, featuring a chlorinated and dimethylated phenyl ring attached to a tertiary alcohol moiety, suggests a unique combination of lipophilicity and hydrogen-bonding capability. This structural arrangement is of interest in drug discovery, where the tertiary alcohol group can improve metabolic stability and fine-tune solubility and permeability.[1][2]
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Chloro-3,5-dimethylphenyl)propan-2-ol | --- |
| Synonyms | 2-(4-chloro-3,5-dimethylphenyl)-2-propanol | |
| Molecular Formula | C₁₁H₁₅ClO | |
| Molecular Weight | 198.69 g/mol | |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)C(C)(C)O)C | --- |
| InChI Key | (Predicted) | --- |
| CAS Number | Not available | --- |
Proposed Synthesis Pathway: A Grignard Approach
The most logical and established method for the synthesis of tertiary alcohols, such as 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, is the Grignard reaction.[3] This pathway involves the nucleophilic addition of a Grignard reagent to a ketone. In this proposed synthesis, methylmagnesium bromide will be reacted with 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one.
Caption: Proposed Grignard reaction workflow for the synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.
Step-by-Step Experimental Protocol (Proposed)
Materials:
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1-(4-Chloro-3,5-dimethylphenyl)ethan-1-one
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Magnesium turnings
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Methyl iodide or methyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard glassware for anhydrous reactions (flame-dried)
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide or bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium is consumed.
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Addition of Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction.
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Workup: The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. The organic layer is separated using a separatory funnel.
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Extraction and Drying: The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.
Physicochemical Properties (Predicted)
The physical and chemical properties of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol are predicted based on its structure and data from analogous compounds like 2-phenyl-2-propanol and 2-(4-methylphenyl)propan-2-ol.[4][5]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Analogy |
| Appearance | White to off-white solid | Similar substituted phenylpropanols are solids at room temperature. |
| Melting Point | 60-80 °C | Introduction of chloro and methyl groups can increase the melting point compared to 2-phenyl-2-propanol (28-32 °C). |
| Boiling Point | > 220 °C at 760 mmHg | Higher than 2-phenyl-2-propanol (202 °C) due to increased molecular weight and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The hydrophobic phenyl ring and alkyl groups dominate the polarity of the single hydroxyl group. |
| pKa | ~17-18 | Typical pKa for a tertiary alcohol. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol and established principles of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 400 MHz):
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δ ~7.2 ppm (s, 2H): Two aromatic protons on the phenyl ring. The singlet is due to the symmetrical substitution pattern.
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δ ~2.3 ppm (s, 6H): Six protons of the two methyl groups on the phenyl ring.
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δ ~1.6 ppm (s, 1H): One proton of the hydroxyl group. This peak may be broad and its chemical shift can vary with concentration and temperature.
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δ ~1.5 ppm (s, 6H): Six protons of the two methyl groups of the propanol moiety.
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
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δ ~145 ppm: Quaternary aromatic carbon attached to the propanol group.
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δ ~138 ppm: Quaternary aromatic carbons attached to the methyl groups.
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δ ~133 ppm: Quaternary aromatic carbon attached to the chlorine atom.
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δ ~125 ppm: Aromatic CH carbons.
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δ ~73 ppm: Quaternary carbon of the propanol group bearing the hydroxyl group.
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δ ~31 ppm: Carbons of the two methyl groups of the propanol moiety.
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δ ~20 ppm: Carbons of the two methyl groups on the phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Tertiary Alcohol |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1150 | C-O stretch | Tertiary Alcohol |
| ~850-750 | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 198/200 due to chlorine isotopes) may be observed, though it might be weak for a tertiary alcohol.
-
Major Fragments:
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[M - CH₃]⁺ (m/z ≈ 183/185): Loss of a methyl group is a common fragmentation pathway for tertiary alcohols.
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[M - H₂O]⁺ (m/z ≈ 180/182): Dehydration is another characteristic fragmentation of alcohols.
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[C₉H₁₀Cl]⁺ (m/z ≈ 153/155): Loss of the propan-2-ol side chain.
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[C(CH₃)₂OH]⁺ (m/z = 59): Fragment corresponding to the propan-2-ol moiety.
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Potential Applications in Drug Development and Research
While no specific applications for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol have been documented, its structural features suggest several areas of potential interest for researchers.
Medicinal Chemistry Scaffold
The tertiary alcohol group is a valuable motif in drug design. It can increase metabolic stability by preventing oxidation to a ketone, a common metabolic pathway for secondary alcohols.[1][2] The hydroxyl group can also serve as a hydrogen bond donor, potentially improving interactions with biological targets. The lipophilic 4-chloro-3,5-dimethylphenyl group will influence the overall pharmacokinetic profile of a molecule, potentially enhancing membrane permeability and oral bioavailability. This scaffold could be explored in the design of inhibitors for various enzymes or receptors.
Intermediate in Organic Synthesis
This compound can serve as a building block for more complex molecules. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to introduce other desired functionalities. The aromatic ring can also undergo further substitution reactions, although the existing substituents will direct the position of new groups.
Caption: Logical relationships of potential application areas for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol.
Safety and Handling (General Precautions)
No specific toxicity data for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is available. However, based on related compounds, general laboratory safety precautions should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Handle in a well-ventilated area or a fume hood.
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Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
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Avoid ingestion and inhalation.[6]
Conclusion
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a molecule with interesting structural features that suggest its potential as a valuable building block in medicinal chemistry and organic synthesis. While experimental data is currently scarce, this guide provides a robust framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various scientific endeavors.
References
Sources
- 1. 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol 95% | CAS: 2807465-01-4 | AChemBlock [achemblock.com]
- 2. PubChemLite - 2-(3,5-dimethylphenyl)propan-2-ol (C11H16O) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826) - FooDB [foodb.ca]
- 5. np-mrd.org [np-mrd.org]
- 6. fishersci.com [fishersci.com]
